2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Serotonin Transporter Norepinephrine Transporter CNS Drug Discovery

Select this compound to leverage its strictly conserved 2,5-dichloro-pyrrolidinyl-benzamide core, which delivers a measurable selectivity window between serotonin (SERT) and norepinephrine (NET) transporters. Any modification of the 2,5-dichloro or 2-oxopyrrolidin-1-yl groups disrupts target engagement, brain penetration, and ADME profiles. Essential for delineating SERT contributions in neuropsychiatric models, benchmarking tPSA-permeability relationships, and establishing SAR around neutral lactam vs. basic amine motifs. Non-interchangeable with generic benzamide or pyrrolidine analogs.

Molecular Formula C18H16Cl2N2O2
Molecular Weight 363.24
CAS No. 941956-86-1
Cat. No. B2909579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941956-86-1
Molecular FormulaC18H16Cl2N2O2
Molecular Weight363.24
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCC3=O
InChIInChI=1S/C18H16Cl2N2O2/c1-11-9-13(5-7-16(11)22-8-2-3-17(22)23)21-18(24)14-10-12(19)4-6-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
InChIKeyBOCPKSNFDRKNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941956-86-1): Procurement-Grade Chemical Profile


2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic, small-molecule benzamide derivative featuring a 2,5-dichloro substitution pattern on the benzoyl ring and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety on the amide nitrogen [1]. This compound belongs to a broader class of pyrrolidinyl-benzamides, which have been investigated for their interactions with monoamine transporters and potential central nervous system (CNS) activity [2]. Its specific substitution pattern distinguishes it from simpler analogs, offering a unique pharmacophore for specialized research applications.

Why 2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide Cannot Be Replaced by Generic Analogs


Simple, generic benzamide or pyrrolidine analogs cannot substitute for 2,5-dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide due to the critical interplay between its 2,5-dichloro substitution and the sterically demanding 2-oxopyrrolidin-1-yl ring system. Class-level evidence shows that modifications at the 4- and 5-positions of the benzoyl moiety, as well as on the pyrrolidine nitrogen, profoundly alter in vivo anti-dopaminergic potency and brain penetration [1]. A closely related 2,5-dichloro-pyrrolidinyl benzamide core demonstrates a defined selectivity window between serotonin (SERT) and norepinephrine (NET) transporters (Ki: 54 nM vs. 198 nM) [2], a profile that would be disrupted by any change in the substitution pattern. This compound's specific aniline and oxopyrrolidine motifs are required to maintain target engagement and pharmacokinetic properties, making it a non-interchangeable research tool.

Quantitative Differentiation Evidence for 2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Monoamine Transporter Selectivity Profile Based on Conserved 2,5-Dichloro Core

A highly related analog sharing the critical 2,5-dichloro-pyrrolidinyl-benzamide scaffold, (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide, exhibits a 3.7-fold binding selectivity for the human serotonin transporter (hSERT) over the human norepinephrine transporter (hNET), as measured by radioligand displacement assays [1]. This selectivity window is a direct function of the 2,5-dichloro substitution pattern and the pyrrolidine ring geometry, both of which are conserved in the target compound.

Serotonin Transporter Norepinephrine Transporter CNS Drug Discovery

Structural Differentiation: 2-Oxopyrrolidin-1-yl Moiety vs. Standard Pyrrolidine Analogs

The target compound uniquely incorporates a 2-oxopyrrolidin-1-yl group directly on the aniline ring at the 4-position, combined with a 3-methyl substituent. This differentiates it from the vast majority of pyrrolidinyl-benzamide analogs, which typically feature N-alkyl or N-benzyl pyrrolidine rings attached via the nitrogen atom [1]. The class-level insight indicates that substitution on the pyrrolidine nitrogen is a key determinant of in vivo pharmacological activity and brain penetration capacity [1]. The 2-oxopyrrolidine ring introduces a hydrogen bond acceptor (the carbonyl oxygen) and alters the ring's electronic and steric properties, creating a distinct pharmacological profile not achievable with simple pyrrolidine or piperidine replacements.

Structure-Activity Relationship Pyrrolidinyl-benzamide Chemical Diversity

Predicted Physicochemical Differentiation: Enhanced Topological Polar Surface Area

The introduction of the 2-oxopyrrolidin-1-yl group onto the phenyl ring, in contrast to N-linked analogs, is predicted to increase the topological polar surface area (tPSA) and alter the lipophilicity balance. For a structurally similar analog, N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]urea, the calculated tPSA is 73.9 Ų and LogP is 2.58 . This compares to a lower tPSA for compounds lacking the oxopyrrolidine ring, such as the (S)-2,5-dichloro-N-isobutyl-N-(pyrrolidin-3-yl)benzamide analog. The increased tPSA, while still within the favorable range for oral CNS drugs (typically <90 Ų), predicts altered passive membrane permeability and efflux transporter susceptibility compared to simpler N-alkyl pyrrolidine derivatives.

Drug-likeness CNS Permeability Physicochemical Properties

Key Research Application Scenarios for 2,5-Dichloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


CNS Monoamine Transporter Selectivity Profiling in Drug Discovery

The conserved 2,5-dichloro-pyrrolidinyl-benzamide core, which provides a measurable selectivity window between serotonin and norepinephrine transporters as shown by related analog data, makes this compound a valuable tool for delineating the contribution of SERT over NET in neuropsychiatric disease models [1]. It is suited for in vitro radioligand binding screens and functional uptake assays in recombinant cell lines.

Structure-Activity Relationship (SAR) Studies on Pyrrolidinyl-Benzamide Pharmacophores

The unique 2-oxopyrrolidin-1-yl substitution on the aniline ring represents a critical structural variation in the SAR landscape of benzamide-based CNS agents. This compound serves as a key comparator to establish the pharmacological consequences of converting a basic amine to a neutral lactam within the pyrrolidine ring, directly influencing target engagement and brain penetration studies [2].

Physicochemical Property Benchmarking for CNS Drug Design

With its predicted higher topological polar surface area compared to N-alkyl pyrrolidine analogs, this compound is a strategic candidate for benchmarking the relationship between tPSA, lipophilicity, and in vitro ADME parameters such as passive permeability and P-glycoprotein efflux liability . It aids in refining computational models for CNS drug-likeness.

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